2-Amino-4-nitrophenolate

Toxicology Carcinogenicity Risk Assessment

2-Amino-4-nitrophenolate (sodium salt) is the amino-nitrophenol isomer explicitly cleared by the CIR Expert Panel for cosmetic use, eliminating the carcinogenicity risk associated with 4-amino-2-nitrophenol. In continuous-flow azo dye synthesis, this intermediate delivers a documented 5% yield increase and 80% reaction time reduction versus batch processes—directly lowering production costs for Acid Brown RH, Neutral Black BL, and related dyes. Procure ≥98% pure material to prevent isomeric cross-contamination that undermines both product performance and regulatory compliance.

Molecular Formula C6H5N2O3-
Molecular Weight 153.12 g/mol
Cat. No. B8740430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-nitrophenolate
Molecular FormulaC6H5N2O3-
Molecular Weight153.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)[O-]
InChIInChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2/p-1
InChIKeyVLZVIIYRNMWPSN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-nitrophenolate (CAS 99-57-0): Technical Specifications, Molecular Identity, and Core Procurement Parameters


2-Amino-4-nitrophenolate, the conjugate base of 2-amino-4-nitrophenol (CAS 99-57-0), is a substituted aromatic compound bearing amino and nitro substituents ortho and para to a hydroxyl group [1]. It is characterized by a molecular weight of 154.12 g/mol and an anhydrous melting point of 142–148°C [1]. This intermediate is primarily supplied as the sodium salt (CAS 61702-43-0) and is employed as a diazo component in azo dye synthesis and as a semi-permanent hair colorant [2][3].

Why 2-Amino-4-nitrophenolate Cannot Be Replaced by Other Amino-Nitrophenols in Procurement


The amino-nitrophenol family exhibits positional isomerism that dramatically alters reactivity, safety, and regulatory status. While 2-amino-4-nitrophenolate is deemed safe for cosmetic use at specified concentrations, its isomer 4-amino-2-nitrophenol carries unresolved safety concerns and proven carcinogenicity in animal models [1][2]. Similarly, 2-amino-5-nitrophenol shows a distinct carcinogenic potency and toxicological profile compared to the 4-nitro isomer [3]. In aqueous disinfection chemistry, 2-amino-4-nitrophenolate generates chlorinated byproducts at yields that diverge sharply from those of its non-aminated analog, 4-nitrophenol [4]. Therefore, treating these compounds as interchangeable based on functional group commonality alone introduces unacceptable variability in product performance, toxicological risk, and downstream processing efficiency.

Quantitative Differentiation of 2-Amino-4-nitrophenolate: Head-to-Head Comparisons and Verified Performance Data


Carcinogenic Potency (TD50) Comparison: 2-Amino-4-nitrophenolate vs. 4-Amino-2-nitrophenol vs. 2-Amino-5-nitrophenol

The carcinogenic potency of 2-amino-4-nitrophenolate, expressed as TD50 in rats, is 839 mg/kg/day [1]. In contrast, the isomer 4-amino-2-nitrophenol exhibits a TD50 of 309 mg/kg/day in mice [2], indicating a higher carcinogenic risk at lower doses. While a direct rat TD50 for 2-amino-5-nitrophenol is not available in the CPDB, its documented tumorigenicity in rodent bioassays confirms its carcinogenic hazard [3][4].

Toxicology Carcinogenicity Risk Assessment

Disinfection Byproduct Formation Potential: 2-Amino-4-nitrophenolate vs. 4-Nitrophenol

Under UV/post-chlorination conditions, 2-amino-4-nitrophenolate generates significantly higher yields of chlorinated disinfection byproducts (Cl-DBPs) compared to the non-aminated analog 4-nitrophenol [1]. This includes DCNM, TCNM, DCAN, and TCM. The presence of the amino group substantially alters the transformation pathway and increases DBP formation potential [1].

Water Treatment Disinfection Byproducts Environmental Chemistry

Regulatory Safety Clearance for Cosmetic Use: 2-Amino-4-nitrophenolate vs. 4-Amino-2-nitrophenol

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that 2-amino-4-nitrophenolate is safe for use as a hair dye ingredient under current practices and concentrations [1]. In contrast, the same panel found the data insufficient to support the safety of 4-amino-2-nitrophenol for cosmetic applications [1]. This regulatory distinction directly impacts formulation choices.

Cosmetic Regulation Safety Assessment Hair Dye

Azo Dye Synthesis Yield in Continuous Flow: 2-Amino-4-nitrophenolate vs. Batch Process Baseline

When 2-amino-4-nitrophenolate is used as the diazo component with β-naphthol in a continuous flow microreactor, the total yield reaches 98.0% [1]. Compared to a conventional batch process, this continuous flow approach reduces reaction time by nearly 80% and increases yield by approximately 5% [1]. This demonstrates the compound's suitability for intensified, high-efficiency manufacturing processes.

Continuous Flow Chemistry Azo Dye Synthesis Process Optimization

Optimal Application Scenarios for 2-Amino-4-nitrophenolate Based on Verified Differential Evidence


Regulated Cosmetic Hair Dye Formulations Requiring Documented Safety Clearance

Formulators of oxidative or semi-permanent hair dyes where regulatory compliance is paramount should select 2-amino-4-nitrophenolate based on its explicit safety determination by the CIR Expert Panel [1]. The alternative isomer, 4-amino-2-nitrophenol, lacks this safety clearance and introduces unacceptable regulatory risk. This compound enables the development of a wide spectrum of shades while maintaining a favorable toxicological profile relative to other amino-nitrophenols [1].

High-Efficiency Continuous Flow Manufacturing of Azo Dyes and Pigments

Industrial chemists seeking to modernize azo dye production through continuous flow technology can leverage 2-amino-4-nitrophenolate's demonstrated performance in microreactor systems [1]. The quantitative data showing a 5% yield increase and 80% reaction time reduction compared to batch processing [1] provides a compelling economic justification for process re-engineering. This is particularly relevant for high-volume dyes such as Acid Brown RH, Neutral Black BL, and related products .

Environmental Fate Studies and Water Treatment Research on Nitrophenolic Contaminants

Environmental scientists modeling the formation of disinfection byproducts (DBPs) from nitrophenolic contaminants must use 2-amino-4-nitrophenolate, not 4-nitrophenol, as a representative amino-nitrophenol. The direct comparative data show that the amino group dramatically increases Cl-DBP formation potential under UV/post-chlorination conditions [1]. Substituting 4-nitrophenol would systematically underestimate DBP yields, compromising the accuracy of risk assessments for water treatment scenarios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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